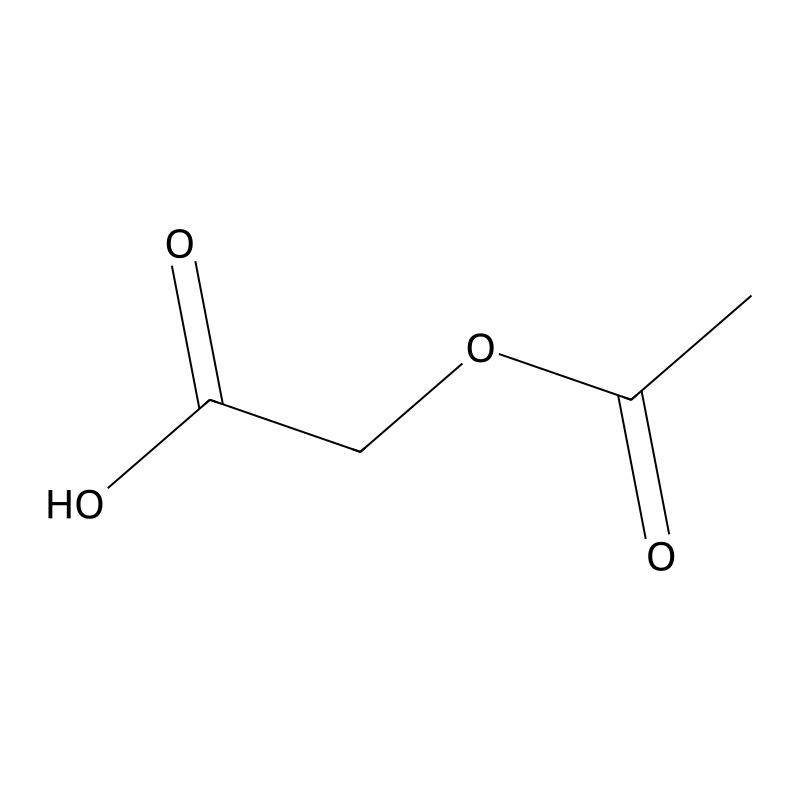

Acetoxyacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Acetoxyacetic acid, also known as O-acetylglycolic acid, is a bifunctional C2 aliphatic building block featuring a carboxylic acid and an acetyl-protected alpha-hydroxyl group. By masking the hydroxyl moiety of glycolic acid, this compound effectively prevents the self-condensation and oligomerization reactions that typically plague unprotected alpha-hydroxy acids during activation . This structural pre-protection makes it an essential precursor in organic synthesis, particularly for the high-yield production of tetronic acid derivatives, specifically functionalized active pharmaceutical ingredients (APIs), and advanced polymer intermediates. Its excellent solubility in organic solvents and predictable reactivity profile make it a superior choice for scalable manufacturing where strict mono-directional reactivity at the carboxylate center is required .

Substituting acetoxyacetic acid with its parent compound, glycolic acid, frequently leads to catastrophic process failures during activation or coupling [1]. Because glycolic acid possesses both a free hydroxyl and a free carboxyl group, attempts to activate the acid (e.g., via N-hydroxysuccinimide esters or acid chlorides) inevitably trigger uncontrolled intermolecular esterification, yielding polyglycolic acid or glycolide rather than the target monomeric product . Conversely, substituting with chloroacetic acid introduces fundamentally different reactivity—favoring nucleophilic substitution at the alpha-carbon—alongside severe toxicity and handling hazards. Procurement of pre-acetylated acetoxyacetic acid is therefore mandatory to ensure selective, high-yield functionalization without the need for costly, time-consuming in-house protection and deprotection steps [1].

Suppression of Unwanted Oligomerization in Tetronic Acid Synthesis

In the synthesis of complex heterocycles such as tetronic acid derivatives, the use of unprotected glycolic acid results in extensive self-polymerization under coupling conditions. By utilizing acetoxyacetic acid, the hydroxyl group is shielded, allowing base-catalyzed Dickmann-type condensations of its active esters to proceed cleanly [1]. This pre-protection strategy enables remarkably high yields of 90–95% for target cyclic derivatives, completely bypassing the oligomeric waste streams associated with the unprotected baseline [1].

| Evidence Dimension | Target product yield in base-catalyzed condensation |

| Target Compound Data | 90–95% yield of target tetronic acid derivatives |

| Comparator Or Baseline | Unprotected glycolic acid (yields complex mixtures of polyglycolic acid and oligomers) |

| Quantified Difference | >90% selective conversion vs. dominant self-polymerization |

| Conditions | Base-catalyzed condensation of active esters |

Procurement of the pre-acetylated acid eliminates the need for an in-house protection step, directly enabling scalable, high-yield synthesis of complex heterocycles.

Enhanced Selectivity in Formaldehyde Carbonylation Workflows

During the acid-catalyzed carbonylation of formaldehyde to produce ethylene glycol precursors, the intermediate glycolic acid is highly unstable and prone to reversible decomposition or polymerization, leading to reactor fouling and solution carbonization [1]. Introducing acetic acid to rapidly convert the intermediate into acetoxyacetic acid effectively halts this polymerization. This in situ trapping strategy pulls the reaction equilibrium forward, achieving a target product selectivity of >85%, whereas the unprotected glycolic acid pathway suffers from significant yield loss to polymeric byproducts [1].

| Evidence Dimension | Selectivity toward monomeric ethylene glycol precursors |

| Target Compound Data | >85% selectivity when intermediate is stabilized as acetoxyacetic acid |

| Comparator Or Baseline | Unprotected glycolic acid pathway (leads to polyglycolic acid formation and carbonization) |

| Quantified Difference | >85% selectivity vs. significant yield loss to intractable polymers |

| Conditions | Acid-catalyzed carbonylation of formaldehyde (120 °C, 6 MPa CO) |

Utilizing acetoxyacetic acid as a stable intermediate prevents reactor fouling and is critical for maintaining high selectivity in C1-to-C2 upgrading processes.

High-Yielding Acylation in Peptidoglycan Derivative Synthesis

The synthesis of immunomodulatory Nod2 ligands requires precise acylation at the 2-position of peptidoglycan derivatives. Attempting this coupling with unprotected glycolic acid requires complex multi-step protection to prevent side reactions. By employing acetoxyacetic acid N-hydroxysuccinimide (NHS) ester, researchers achieved a highly selective, single-step acylation with an 85% yield [1]. This direct approach provides a rapid, tunable route to stable Nod2 ligands, demonstrating the compound's utility in sensitive biological molecule modifications[1].

| Evidence Dimension | Yield of 2-position acylated peptidoglycan derivatives |

| Target Compound Data | 85% yield using acetoxyacetic acid NHS ester |

| Comparator Or Baseline | Standard unprotected glycolic acid coupling (requires multi-step protection/deprotection) |

| Quantified Difference | 85% direct yield vs. multi-step yield losses and complex purification |

| Conditions | Aqueous/organic coupling using NHS active esters |

Buying acetoxyacetic acid allows for the direct formation of active esters for selective coupling, bypassing inefficient protection steps in API and biological probe synthesis.

Synthesis of Tetronic Acid Derivatives and Heterocycles

Directly utilizes the protected hydroxyl group of acetoxyacetic acid to achieve 90-95% yields in Dickmann condensations, avoiding the severe oligomerization seen when attempting to activate raw glycolic acid [1].

Precursor for tert-Butyl Glycolate and API Intermediates

Acts as a stable, easily handled starting material for synthesizing specifically protected glycolates used in pharmaceutical manufacturing, such as 5-aminolevulinic acid dehydratase inhibitors .

Ethylene Glycol Precursor Pathways

Serves as a stable, non-polymerizing intermediate in the acid-catalyzed carbonylation of formaldehyde, preventing the formation of intractable polyglycolic acid mixtures and improving overall process selectivity to >85% [2].

Peptidoglycan Modification and Immunomodulator Synthesis

Enables rapid, high-yielding (85%) acylation of sensitive biological molecules via its NHS ester, facilitating the efficient development of stable Nod2 receptor ligands without multi-step protection sequences [3].

References

- [1] Journal of Heterocyclic Chemistry (2002). Synthesis of tetronic acid derivatives from novel active esters of α-hydroxyacids.

- [3] MDPI Catalysts (2023). Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde.

- [4] Journal of the American Chemical Society (2015). Peptidoglycan Modifications Tune the Stability and Function of the Innate Immune Receptor Nod2.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive